molecular formula C12H9IO4 B1597154 Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate CAS No. 35204-44-5

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1597154
CAS No.: 35204-44-5
M. Wt: 344.1 g/mol
InChI Key: HUJFMOAXSPSGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H9IO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of an iodine atom at the 6th position, a keto group at the 4th position, and an ester group at the 2nd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate typically involves the iodination of a chromene derivative. One common method is the reaction of 4-oxo-4H-chromene-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Properties

IUPAC Name

ethyl 6-iodo-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJFMOAXSPSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379468
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35204-44-5
Record name Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35204-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.